molecular formula C22H18Cl2N2O4S B4776409 ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE CAS No. 6047-26-3

ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4776409
CAS No.: 6047-26-3
M. Wt: 477.4 g/mol
InChI Key: CQCCZIQAMQICRR-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a substituted aromatic core with multiple functional groups. Its structure includes:

  • A thiophene ring substituted at positions 2, 3, 4, and 4.
  • A 3,4-dichlorobenzamido group at position 2, introducing electron-withdrawing chlorine atoms.
  • An ethyl carboxylate ester at position 3, influencing solubility and reactivity.

Its synthesis likely involves multi-step reactions, including amide coupling and esterification, as seen in analogous thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-14-7-5-4-6-8-14)31-21(17)26-19(27)13-9-10-15(23)16(24)11-13/h4-11H,3H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCCZIQAMQICRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366781
Record name ST50709165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-26-3
Record name ST50709165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The compound can be synthesized using methods that include the Gewald reaction, which is a well-established protocol for creating thiophene derivatives. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Example Synthesis Pathway

  • Starting Materials : Thiophene-3-carboxylic acid derivatives.
  • Reagents : 3,4-dichlorobenzoyl chloride, methylamine, and ethyl chloroformate.
  • Procedure :
    • React thiophene-3-carboxylic acid with 3,4-dichlorobenzoyl chloride to form an amide.
    • Treat the resulting compound with methylamine to introduce the methyl group at the desired position.
    • Finally, esterify with ethyl chloroformate to yield the target compound.

Anticancer Activity

Research indicates that thiophene derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in human leukemia cells by disrupting mitochondrial function and activating caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. For example, it may inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in rapidly dividing cells. This inhibition leads to an accumulation of IMP and a decrease in GTP levels, thereby affecting cell growth and proliferation .

Acetylcholinesterase Inhibition

Some thiophene derivatives have also been tested for their acetylcholinesterase (AChE) inhibitory activity. Compounds structurally related to this compound showed varying degrees of inhibition against AChE compared to standard drugs like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Study on Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiophene derivatives and evaluated their cytotoxic effects on K562 human myelogenous leukemia cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

AChE Inhibition Study

Another research article focused on the synthesis of thiophene derivatives as AChE inhibitors. The study demonstrated that specific substitutions on the thiophene ring enhanced inhibitory activity against AChE compared to donepezil. Compounds showed up to 60% inhibition at certain concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl thiophene-3-carboxylates with varied substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Ref.) Substituents at Position 2 Substituents at Position 5 Key Structural Differences Potential Implications
Target Compound 3,4-Dichlorobenzamido Phenylcarbamoyl High lipophilicity; electron-deficient aryl
ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE (CAS 425630-85-9) 4-Methoxyphenoxy acetamido Phenylcarbamoyl Ether-linked methoxy group Increased solubility; electron-rich aryl
ETHYL 2-[[1-[(2-FURANYLCARBONYL)AMINO]-2-(4-METHYLPHENYL)-2-OXOETHYL]AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE (CAS 373368-99-1) Furanylcarbonyl-amino-4-methylphenyl Phenyl Furan ring; methylphenyl group Enhanced π-π interactions; steric hindrance
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Chloroacetylamino Fused cyclopentane ring Non-aromatic fused ring; chloroacetyl Altered conformational flexibility

Key Observations

Furanylcarbonyl substituents (CAS 373368-99-1) may promote π-π stacking but reduce metabolic stability due to the furan’s susceptibility to oxidation .

Position 5 Modifications :

  • The phenylcarbamoyl group is conserved in the target compound and CAS 425630-85-9, suggesting a role in intermolecular interactions (e.g., hydrogen bonding). In contrast, CAS 373368-99-1 replaces this with a simple phenyl group, possibly reducing polar interactions .

Core Modifications: Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a non-aromatic fused ring, which may reduce planarity and alter electronic properties compared to fully aromatic thiophene cores .

Q & A

Q. What are the established synthetic routes for this thiophene derivative, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, typically involving:

  • Thiophene ring formation : Cyclization using sulfur and diene precursors (e.g., Gewald reaction) under controlled temperatures (60–80°C) and inert atmospheres .
  • Functionalization : Electrophilic aromatic substitution (EAS) to introduce dichlorobenzamido and phenylcarbamoyl groups. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for acyl chloride:thiophene intermediate) are critical .
  • Esterification : Ethyl ester formation via acid-catalyzed reactions (e.g., H₂SO₄ in ethanol) . Yields range from 40–70%, with purity verified by TLC and HPLC.

Q. What analytical techniques are essential for structural validation?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles; SHELX software (e.g., SHELXL-2018) refines crystallographic data .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~507.2 Da) .

Q. What safety precautions are required during handling?

  • Personal protective equipment (PPE) : EN 374-certified gloves, NIOSH-approved respirators for aerosol prevention, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods to mitigate inhalation risks from potential decomposition products (e.g., sulfur oxides) .
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize SAR studies for biological activity?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Focus on the dichlorobenzamido group’s hydrophobic interactions .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in toxicological data gaps?

  • Read-across approaches : Use data from structurally similar compounds (e.g., ethyl 4-methyl-5-(phenylcarbamoyl)thiophene derivatives) to infer acute toxicity .
  • In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (NIH/3T3 cell lines) to supplement missing data .

Q. How can reaction conditions be tailored to improve regioselectivity in EAS?

  • Directed ortho-metallation : Use LDA (lithium diisopropylamide) to deprotonate thiophene intermediates, directing substitution to the 5-position .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) and enhance yields by 15–20% .

Q. What methodologies characterize its photophysical properties for materials science applications?

  • UV-Vis spectroscopy : Measure λₐᵦₛ in DCM (e.g., ~320 nm for π→π* transitions) .
  • Fluorescence quenching : Assess electron-deficient aromatic groups’ impact on emission intensity .

Methodological Guidance for Data Interpretation

  • Crystallographic refinement : Use SHELXL’s L.S. and SHELXD commands for high-resolution data (R₁ < 0.05). Address twinning with TWIN and BASF instructions .
  • Biological assay design : For IC₅₀ determination, use dose-response curves (0.1–100 µM) with triplicate measurements and positive controls (e.g., aspirin for COX-2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

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